molecular formula C9H9FN2O4 B2444407 (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid CAS No. 1562378-20-4

(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid

Cat. No.: B2444407
CAS No.: 1562378-20-4
M. Wt: 228.179
InChI Key: QTXLCQJRTFHYSG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is a compound that features a fluoropyridine moiety attached to a formamido group and a hydroxypropanoic acid backbone

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The formamido group may form hydrogen bonds with biological molecules, enhancing its binding affinity. The hydroxypropanoic acid backbone can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c10-7-3-1-2-5(11-7)8(14)12-6(4-13)9(15)16/h1-3,6,13H,4H2,(H,12,14)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXLCQJRTFHYSG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)F)C(=O)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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